molecular formula C20H21ClN4O3S B12212194 N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12212194
M. Wt: 432.9 g/mol
InChI Key: OEUMJQVCMFIMOV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic, triazole, and sulfanyl groups

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with thiol-containing compounds under suitable conditions.

    Coupling with the aromatic moiety: The final step involves coupling the triazole-sulfanyl intermediate with 3-chloro-4-methoxyaniline under conditions that promote the formation of the desired acetamide linkage.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:

    N-(3-chloro-4-methylphenyl)acetamide: This compound shares the chloro and aromatic features but lacks the triazole and sulfanyl groups.

    3-chloro-N-(4-methoxyphenyl)propanamide: Similar in having the chloro and methoxy groups but differs in the overall structure and functional groups.

    N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide: This compound has a similar aromatic structure but includes additional methoxy groups.

The uniqueness of this compound lies in its combination of the triazole, sulfanyl, and aromatic groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21ClN4O3S

Molecular Weight

432.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21ClN4O3S/c1-3-25-18(12-28-15-7-5-4-6-8-15)23-24-20(25)29-13-19(26)22-14-9-10-17(27-2)16(21)11-14/h4-11H,3,12-13H2,1-2H3,(H,22,26)

InChI Key

OEUMJQVCMFIMOV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)COC3=CC=CC=C3

Origin of Product

United States

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